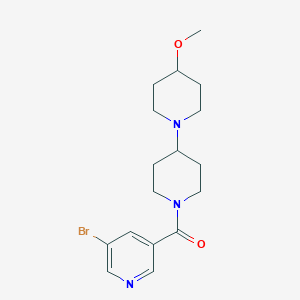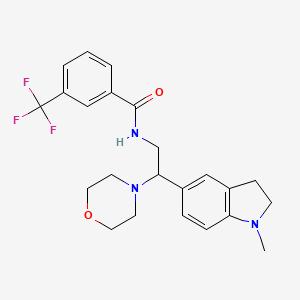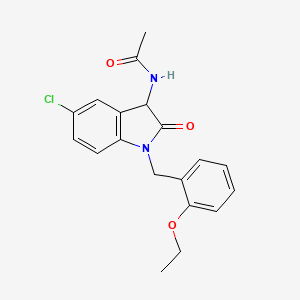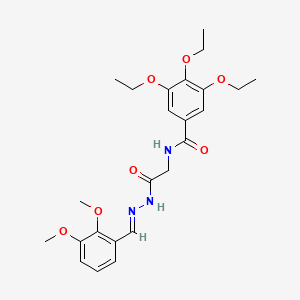![molecular formula C22H17FN4O3 B2723684 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 921573-56-0](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of this compound. Notably, a microwave-assisted synthesis has been developed, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium. The reaction involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds under microwave irradiation. This protocol offers advantages such as green chemistry , high yield , and short reaction time .
Another study highlights a one-pot synthesis using DIPEAc (diisopropylethylamine acetate) . This method provides access to dihydropyrido[2,3-d:6,5-d’]dipyrimidinetetraone and pyrimido[4,5-d]pyrimidine derivatives . These compounds exhibit potential as tyrosinase inhibitors and anticancer agents . The reaction is efficient, catalyst-free, and compatible with various substrates .
Scientific Research Applications
Radiosynthesis and Imaging Applications
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, to which the compound is closely related, has been identified as selective ligands for the translocator protein (18 kDa) (Dollé et al., 2008). These compounds, including DPA-714, have been designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom, allowing labeling with fluorine-18. This application is significant for the diagnosis and study of neurodegenerative disorders.
Biological Evaluation for Neurodegenerative Disorders
Further exploration into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including the compound , demonstrates high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs) (Fookes et al., 2008). This selectivity is crucial for studying PBR expression in neurodegenerative disorders, indicating potential for developing diagnostic and therapeutic tools.
Antitumor Activities
A compound structurally similar to the one demonstrated selective anti-tumor activities, indicating the potential contribution of its R-configuration to its efficacy (Xiong Jing, 2011). This study highlights the compound's potential in cancer research, particularly in designing drugs with selective efficacy against certain cancer types.
Dual Inhibitory Activities
Compounds within the same family as the one have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008). These enzymes are crucial in the folate pathway, and their inhibition can lead to potent antitumor and antimicrobial agents, suggesting the compound's versatility in drug development.
Antimicrobial and Antituberculosis Activities
A study on pyrimidine-incorporated Schiff bases, including derivatives of the compound in focus, showed good antimicrobial and antituberculosis activity (Soni & Patel, 2017). This finding suggests the compound's potential application in developing new antibiotics and treatments for tuberculosis.
Future Directions
properties
CAS RN |
921573-56-0 |
|---|---|
Product Name |
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide |
Molecular Formula |
C22H17FN4O3 |
Molecular Weight |
404.401 |
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN4O3/c23-16-8-4-9-17(12-16)25-19(28)14-26-18-10-5-11-24-20(18)21(29)27(22(26)30)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,25,28) |
InChI Key |
LNRDVKSDAZMDRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)
![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)

![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)



![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)



![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)
